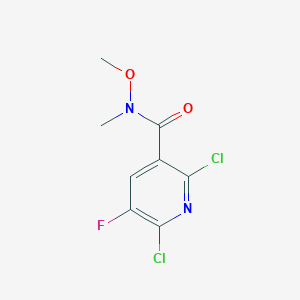
Diethyldicyclopentadiene,mixture of isomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyldicyclopentadiene, mixture of isomers, is an organic compound with the chemical formula C14H20. It is a colorless to slightly yellow liquid with a strong aromatic odor. This compound is primarily used in the preparation of high-performance high-temperature elastomers, such as high-temperature sealing materials and elastomer sealants. It also finds applications in the rubber industry and can be used in the preparation of coatings and adhesives .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of diethyldicyclopentadiene typically involves the use of benzene as a starting material. Benzene is reacted with divinylmethylsilane in the presence of an oxidizing agent such as benzophenone peroxide to form the corresponding alcohol. This intermediate is then subjected to dehydration and condensation reactions to yield diethyldicyclopentadiene .
Industrial Production Methods
Industrial production methods for diethyldicyclopentadiene involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in bulk and packaged in glass or metal containers to maintain its stability .
化学反応の分析
Types of Reactions
Diethyldicyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert diethyldicyclopentadiene into saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienes, ketones, alcohols, and saturated hydrocarbons. These products have significant applications in organic synthesis and industrial processes .
科学的研究の応用
Diethyldicyclopentadiene has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of organometallic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: Diethyldicyclopentadiene is used in the production of high-performance elastomers, adhesives, and coatings
作用機序
The mechanism of action of diethyldicyclopentadiene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic reactions. These complexes are often used in catalytic transformations, including C-H bond functionalization and polymerization reactions .
類似化合物との比較
Similar Compounds
Similar compounds to diethyldicyclopentadiene include:
Dicyclopentadiene: A related compound with similar structural features but without the ethyl groups.
Ethylcyclopentadiene: A simpler compound with only one cyclopentadiene ring and an ethyl group.
Tetraphenylcyclopentadienone: A more complex compound with phenyl groups attached to the cyclopentadiene ring
Uniqueness
Diethyldicyclopentadiene is unique due to its specific structural features, including the presence of two ethyl groups and the dimeric nature of the cyclopentadiene rings. These features confer distinct chemical properties and reactivity, making it valuable in various industrial and research applications .
特性
CAS番号 |
307496-25-9 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
(1R,7S)-4,8-diethyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C14H20/c1-3-9-5-12-11-7-10(4-2)13(8-11)14(12)6-9/h5,7,11-14H,3-4,6,8H2,1-2H3/t11-,12?,13-,14?/m1/s1 |
InChIキー |
STDXPWQTVGDGKE-NELGMTEASA-N |
SMILES |
CCC1(C=CC2C1C3CC2C=C3)CC |
異性体SMILES |
CCC1=CC2[C@H]3C[C@@H](C2C1)C(=C3)CC |
正規SMILES |
CCC1=CC2C3CC(C2C1)C(=C3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[4-[(E)-but-2-enoyl]phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B8005498.png)









![5-(3-Methylbut-2-enoxy)furo[3,2-g]chromen-7-one](/img/structure/B8005591.png)

